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Compound of Interest

Compound Name: 2,3-Dichloropyridin-4-ol

Cat. No.: B1375030 Get Quote

An In-Depth Technical Guide to 2,3-Dichloropyridin-4-ol (CAS: 1174047-06-3): Identification,

Characterization, and Application

Abstract
This technical guide provides a comprehensive overview of 2,3-Dichloropyridin-4-ol (CAS:

1174047-06-3), a halogenated heterocyclic compound of significant interest to researchers in

medicinal chemistry and drug development. This document elucidates the core identification,

physicochemical properties, and critical tautomeric nature of the molecule. It presents detailed,

field-proven protocols for analytical and spectroscopic characterization, including Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and

chromatographic purity assessment. Furthermore, this guide explores plausible synthetic

pathways and discusses the compound's potential applications as a versatile scaffold in the

synthesis of targeted therapeutics, particularly kinase inhibitors. Safety, handling, and storage

protocols derived from authoritative data on structurally analogous compounds are also

provided to ensure safe laboratory practice.

Part 1: Core Identification & Physicochemical
Properties
2,3-Dichloropyridin-4-ol is a substituted pyridine derivative. Its unique arrangement of two

chlorine atoms and a hydroxyl group on the pyridine ring makes it a valuable and reactive

intermediate for further chemical elaboration.
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Tautomerism: A Critical Structural Feature
A crucial aspect of this compound's chemistry is its existence as a tautomeric mixture of 2,3-
Dichloropyridin-4-ol and its keto form, 2,3-dichloro-1H-pyridin-4-one. In solution and in the

solid state, the equilibrium typically favors the pyridin-4-one form due to the stability of the

amide-like functionality.[1] This is a critical consideration for spectral interpretation and reaction

planning, as both forms may be present and exhibit different reactivity.

2,3-Dichloropyridin-4-ol (Enol Form) 2,3-dichloro-1H-pyridin-4-one (Keto Form)

⇌

Click to download full resolution via product page

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical Data
The following table summarizes the key identification and physical properties of the compound.
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Property Value Source(s)

CAS Number 1174047-06-3 --INVALID-LINK--

IUPAC Name 2,3-dichloro-1H-pyridin-4-one --INVALID-LINK--

Synonyms 2,3-Dichloropyridin-4-ol --INVALID-LINK--

Molecular Formula C₅H₃Cl₂NO --INVALID-LINK--

Molecular Weight 163.99 g/mol --INVALID-LINK--

PubChem CID 58535084 --INVALID-LINK--

Appearance Solid (predicted) -

Solubility

Expected to be soluble in polar

organic solvents like DMSO,

DMF

-

Part 2: Analytical & Spectroscopic Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of

2,3-Dichloropyridin-4-ol. The following protocols are standard methodologies for this purpose.

Caption: Standard analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. The choice of

solvent (e.g., DMSO-d₆ or CDCl₃) is critical, as it can influence the position of the labile N-H/O-

H proton signal.

Expected ¹H NMR Spectral Features: The structure has two aromatic protons and one labile

proton (N-H or O-H depending on the dominant tautomer).

Aromatic Region (δ 7.0-8.5 ppm): Two signals, likely appearing as doublets or multiplets,

corresponding to the protons at the C5 and C6 positions of the pyridine ring.

Labile Proton (δ 5.0-12.0 ppm): A potentially broad singlet corresponding to the N-H

(pyridinone) or O-H (pyridinol) proton. Its chemical shift will be highly dependent on solvent
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and concentration. This peak will exchange upon adding a drop of D₂O.[2]

Expected ¹³C NMR Spectral Features: The molecule has five distinct carbon atoms.

Carbonyl Carbon (δ ~170 ppm): A signal in this region would strongly support the presence

of the pyridin-4-one tautomer.

Aromatic Carbons (δ 110-160 ppm): Four signals corresponding to the remaining ring

carbons. The carbons bonded to chlorine (C2, C3) will be significantly influenced.

Protocol for NMR Analysis:

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated

solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

Include standard experiments like DEPT-135 to aid in assigning carbon signals.

Processing: Process the acquired Free Induction Decay (FID) using appropriate software

(e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline

correction.

Analysis: Integrate the ¹H signals and assign chemical shifts (δ) in ppm relative to the

residual solvent peak or an internal standard (TMS). Correlate ¹H and ¹³C signals using 2D

NMR experiments (e.g., HSQC, HMBC) if necessary for unambiguous assignment.

Mass Spectrometry (MS)
MS provides the molecular weight and elemental composition through fragmentation patterns.

The most critical diagnostic feature for this compound is the isotopic signature of two chlorine

atoms.

Expected Mass Spectral Features:

Molecular Ion (M⁺): A cluster of peaks for the molecular ion will be observed due to the

natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

M⁺ peak (¹²C₅¹H₃³⁵Cl₂¹⁴N¹⁶O): m/z ≈ 163
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(M+2)⁺ peak (containing one ³⁷Cl): m/z ≈ 165

(M+4)⁺ peak (containing two ³⁷Cl): m/z ≈ 167

Isotopic Ratio: The relative intensities of the M⁺, (M+2)⁺, and (M+4)⁺ peaks should be

approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine

atoms.[3]

Fragmentation: Common fragmentation pathways for pyridones include the loss of CO (28

Da) and HCN (27 Da).[3][4][5]

Protocol for GC-MS Analysis:

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with

an electron ionization (EI) source.

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile

solvent like dichloromethane or ethyl acetate.

GC Conditions:

Injector: 250 °C, split mode.

Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

Oven Program: Start at 80 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C and hold

for 5 min.

MS Conditions:

Ionization: EI at 70 eV.

Scan Range: 40-400 m/z.

Data Analysis: Identify the peak corresponding to the compound. Analyze the mass spectrum

for the molecular ion cluster and characteristic fragment ions. Compare the observed

isotopic pattern with the theoretical pattern for a C₅H₃Cl₂NO species.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

will provide key evidence for the dominant tautomeric form.

Expected IR Absorption Bands:

N-H/O-H Stretch (3200-3500 cm⁻¹): A broad band in this region indicates the presence of N-

H (from the pyridone) or O-H (from the pyridinol) groups.[2]

C=O Stretch (1640-1690 cm⁻¹): A strong, sharp absorption band in this region is a definitive

indicator of the carbonyl group in the pyridin-4-one tautomer.[6]

C=C and C=N Ring Vibrations (1400-1620 cm⁻¹): Multiple sharp bands characteristic of the

pyridine aromatic system.[7]

C-Cl Stretch (700-850 cm⁻¹): Absorptions in the fingerprint region corresponding to the

carbon-chlorine bonds.

Protocol for ATR-IR Analysis:

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4

cm⁻¹.

Background Correction: Perform a background scan of the empty ATR crystal before running

the sample. The instrument software will automatically subtract the background from the

sample spectrum.

Analysis: Identify the major absorption bands and correlate them to the expected functional

groups. The presence or absence of a strong C=O stretch is the most telling feature for

determining the dominant tautomer.

Part 3: Plausible Synthetic Pathway
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While specific vendor-proprietary synthesis methods for 2,3-Dichloropyridin-4-ol are not

publicly detailed, a chemically sound route can be proposed based on established

transformations of pyridine derivatives. A plausible approach involves the diazotization of a

corresponding aminopyridine precursor followed by hydrolysis.

2,3-Dichloro-4-aminopyridine Diazonium Salt Intermediate
1. NaNO₂, aq. HCl

2. 0-5 °C 2,3-Dichloropyridin-4-ol
(CAS 1174047-06-3)

1. H₂O, Δ
2. Hydrolysis

Click to download full resolution via product page

Caption: Plausible Sandmeyer-type synthesis of 2,3-Dichloropyridin-4-ol.

Proposed Protocol (Hypothetical): Causality: This proposed method is based on the

Sandmeyer reaction, a robust and widely used method for converting aromatic amines into

other functional groups via a diazonium salt intermediate.[8] The hydrolysis of the diazonium

salt is a standard procedure for introducing a hydroxyl group onto an aromatic ring.

Precursor Preparation: The starting material, 2,3-dichloro-4-aminopyridine, would first need

to be synthesized or procured.

Diazotization:

Suspend 2,3-dichloro-4-aminopyridine (1.0 eq) in an aqueous solution of a strong acid

(e.g., 3 M HCl or H₂SO₄).

Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the

temperature remains below 5 °C to maintain the stability of the diazonium salt

intermediate.

Hydrolysis:

After the addition is complete, continue stirring at 0-5 °C for 30 minutes.
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Slowly warm the reaction mixture to room temperature, then heat gently (e.g., 50-70 °C).

Vigorous nitrogen evolution will be observed as the diazonium group is displaced.

Continue heating until gas evolution ceases, indicating the completion of the reaction.

Workup and Purification:

Cool the reaction mixture to room temperature.

Neutralize the solution carefully with a base (e.g., NaHCO₃).

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure.

Purify the resulting crude solid by recrystallization or column chromatography on silica gel

to yield the final product.

Part 4: Applications in Medicinal Chemistry & Drug
Development
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-

approved drugs.[9] Halogenated pyridines, in particular, are exceptionally versatile building

blocks due to their tunable reactivity in cross-coupling reactions.

Role as a Chemical Scaffold: 2,3-Dichloropyridin-4-ol serves as a trifunctional intermediate.

The two chlorine atoms and the hydroxyl/oxo group can be selectively modified to generate

diverse molecular libraries for screening.

Kinase Inhibitors: The substituted pyridine core is a well-established pharmacophore for

targeting the ATP-binding site of protein kinases, which are critical targets in oncology.[10]

The functional groups on 2,3-Dichloropyridin-4-ol can be elaborated to optimize binding

interactions within these sites, potentially leading to potent and selective inhibitors of

pathways like PI3K/Akt/mTOR or VEGFR.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11528346/
https://www.benchchem.com/product/b1375030?utm_src=pdf-body
https://pdf.benchchem.com/1314/Application_of_2_6_dichloro_4_iodopyridine_in_Medicinal_Chemistry_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/product/b1375030?utm_src=pdf-body
https://pdf.benchchem.com/1314/Application_of_2_6_dichloro_4_iodopyridine_in_Medicinal_Chemistry_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1375030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cross-Coupling Reactions: The chlorine atoms can be selectively displaced or used in

palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce

new carbon-carbon or carbon-nitrogen bonds, building molecular complexity.[11][12] The

hydroxyl group can be alkylated or used as a handle for further derivatization.

Part 5: Safety, Handling, and Storage
Disclaimer: No specific Safety Data Sheet (SDS) for CAS 1174047-06-3 was found in the

public domain. The information below is extrapolated from the known hazards of the structurally

similar compound 2,3-Dichloropyridine (CAS 2402-77-9) and should be used as a preliminary

guide only.[13][14][15] Always consult the compound-specific SDS provided by your supplier

before handling.

Hazard Class Classification GHS Pictogram

Acute Toxicity, Oral
Category 4 - Harmful if

swallowed.
GHS07

Skin Corrosion/Irritation
Category 2 - Causes skin

irritation.
GHS07

Eye Damage/Irritation
Category 2A - Causes serious

eye irritation.
GHS07

STOT - Single Exposure
Category 3 - May cause

respiratory irritation.
GHS07

Precautionary Measures & Personal Protective
Equipment (PPE)

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified

chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

[13]

Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

Skin Protection: Wear nitrile or neoprene gloves and a standard laboratory coat. Wash hands

thoroughly after handling.[13][15]
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Respiratory Protection: If handling fine powders outside of a fume hood, use a NIOSH-

approved particulate respirator.

First Aid
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate

medical attention.[15]

In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area

with plenty of soap and water for at least 15 minutes.[14][15]

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,

lifting the upper and lower eyelids. Seek immediate medical attention.[15]

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical

attention.[14]

Storage & Disposal
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from

incompatible materials such as strong oxidizing agents.[13]

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations. Do not allow the product to enter drains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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